6-Aminooxazolo[4,5-B]pyridin-2(3H)-one
Description
Significance of Nitrogen-Containing Heterocycles in Modern Chemical Research
Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry. Their prevalence in natural products and synthetic drugs is a testament to their remarkable ability to interact with a wide array of biological targets. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, offer a three-dimensional framework that can be precisely decorated with various functional groups to modulate their physicochemical properties and biological activity. This structural versatility allows for the fine-tuning of molecules to achieve desired therapeutic effects, making them indispensable tools in the design and discovery of novel pharmaceuticals.
The Oxazolo[4,5-b]pyridinone Core as a Privileged Scaffold in Medicinal Chemistry
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for the development of a diverse range of therapeutic agents. The oxazolo[4,5-b]pyridinone core has increasingly demonstrated the characteristics of such a scaffold. Its rigid, bicyclic structure provides a defined orientation for substituents, facilitating specific interactions with protein binding sites.
Derivatives of the oxazolo[4,5-b]pyridinone scaffold have been reported to exhibit a wide spectrum of biological activities, underscoring its privileged nature. Research has unveiled its potential in various therapeutic areas, including but not limited to:
SIRT1 Activation: Certain oxazolo[4,5-b]pyridine (B1248351) derivatives have been identified as novel and potent activators of SIRT1, an NAD+-dependent protein deacetylase implicated in metabolic regulation. ontosight.ai
Kinase Inhibition: The scaffold has served as a foundation for the development of potent enzyme inhibitors. For instance, piperazine-linked oxazolo[4,5-b]pyridine derivatives have shown significant inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in inflammatory pathways. nih.gov
Anticancer Activity: The structural motif has been explored for its potential in oncology. Novel oxazolo[4,5-b]pyridine-based triazoles have demonstrated promising anticancer activities against various human cancer cell lines. tandfonline.com
Neuroprotection: The related oxazolopyridine and thiazolopyridine cores have been investigated as inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of Parkinson's disease. researchgate.net
Antitrypanosomal Activity: A series of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides have been identified as potent inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.gov
This demonstrated promiscuity in biological targeting solidifies the standing of the oxazolo[4,5-b]pyridinone core as a privileged scaffold in the field of medicinal chemistry.
Current Research Trajectories and Academic Importance of 6-Aminooxazolo[4,5-b]pyridin-2(3H)-one and its Derivatives
Building upon the versatile foundation of the oxazolo[4,5-b]pyridinone scaffold, the introduction of an amino group at the 6-position has opened new avenues for chemical exploration and therapeutic development. This compound serves as a key intermediate for the synthesis of a diverse library of derivatives with a range of pharmacological activities.
A significant area of research for this class of compounds has been in the development of novel analgesics. A study focused on a series of 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones revealed potent antinociceptive activity. nih.gov These compounds, with modifications to both the alkyl chain and the basic amino moiety, were found to be effective non-opioid, non-anti-inflammatory analgesics. nih.gov
| Compound | Chemical Name | ED50 (mg/kg, p.o.) - Mouse (Phenylquinone Writhing Test) | ED50 (mg/kg, p.o.) - Rat (Acetic Acid Writhing Test) |
|---|---|---|---|
| 4a | 3-methyl-6-[(4-phenyl-1-piperazinyl)methyl]oxazolo[4,5-b]pyridin-2(3H)-one | 26 (16.1-42.4) | 6 (3.1-9.8) |
| 12a | 3-methyl-6-[1-[2-(4-phenyl-1-piperazinyl)ethan-1-ol]]oxazolo[4,5-b]pyridin-2(3H)-one | 15.5 (11.4-21.2) | 5.5 (3.5-8.8) |
Beyond analgesia, the academic importance of this scaffold is highlighted by its exploration in other therapeutic domains. The core structure is a focal point for the development of compounds with anti-inflammatory and anticancer potential. For instance, derivatives of the parent oxazolo[4,5-b]pyridine-2-one have demonstrated significant inhibition of pro-inflammatory mediators and notable anticancer activity. tandfonline.comnih.gov
| Derivative Class | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | GSK-3β Inhibition / Anti-inflammatory | Compound 4g showed an IC50 value of 0.19 μM for GSK-3β inhibition and pronounced in vivo anti-inflammatory activity. | nih.gov |
| Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazoles | Anticancer | Several compounds displayed promising anticancer activities on prostate, lung, and breast cancer cell lines. | tandfonline.com |
The ongoing synthesis and evaluation of novel derivatives of this compound underscore the academic and industrial interest in this versatile chemical entity. The ability to readily modify the 6-amino substituent allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of new therapeutic agents with improved potency and selectivity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
948306-39-6 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
6-amino-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H5N3O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,7H2,(H,8,9,10) |
InChI Key |
KPZMZOOLFKYCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1OC(=O)N2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Oxazolo 4,5 B Pyridin 2 3h One Derivatives
Classical and Established Cyclization Protocols
Traditional methods for the synthesis of oxazolo[4,5-b]pyridin-2(3H)-one derivatives have laid a fundamental groundwork for chemists. These established protocols, while sometimes limited by harsh conditions and low yields, are pivotal in the history and development of heterocyclic chemistry. magritek.comresearchgate.net
Synthesis from Aminopyridinol Derivatives
One of the most fundamental and enduring strategies for constructing the oxazolo[4,5-b]pyridin-2(3H)-one core involves the cyclization of 2-amino-3-hydroxypyridine derivatives. This approach typically involves the reaction of the aminopyridinol with a carbonylating agent to form the fused oxazolone (B7731731) ring.
The synthesis often begins with the appropriate aminopyridinol precursor, which can be prepared through various methods. For instance, 5-bromo-2-amino-3-hydroxypyridine can be synthesized by the bromination of oxazolo[4,5-b]pyridine-2(3H)-one, which serves as a masked form of 2-amino-3-hydroxypyridine, followed by hydrolysis of the oxazolone ring. clockss.org This intermediate can then be cyclized using reagents like phosgene or its equivalents.
A notable example is the reaction of 2-amino-3-hydroxypyridine with carbon monoxide to yield Oxazolo[4,5-c]pyridin-2(3H)-one. chemicalbook.com While effective, these classical methods often necessitate the use of toxic reagents and require stringent reaction conditions.
| Precursor | Reagent(s) | Product | Yield (%) | Reference |
| 2-Amino-3-hydroxypyridine | Carbon Monoxide | Oxazolo[4,5-c]pyridin-2(3H)-one | 80 | chemicalbook.com |
| 5-Bromo-2-amino-3-hydroxypyridine | Phosgene or equivalent | 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one | Not specified | clockss.org |
Polyphosphoric Acid (PPA) and Polyphosphoric Acid Trimethylsilyl (B98337) Ester (PPSE) Mediated Cyclizations
Polyphosphoric acid (PPA) and its trimethylsilyl ester (PPSE) are widely used condensing agents in organic synthesis, particularly for intramolecular cyclization reactions to form heterocycles. biointerfaceresearch.comresearchgate.net These reagents facilitate the dehydration and ring closure of suitable precursors under thermal conditions.
In the context of oxazolo[4,5-b]pyridin-2(3H)-one synthesis, PPA and PPSE have been employed to catalyze the reaction between aminopyridinol derivatives and carboxylic acids. researchgate.net For example, heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE at high temperatures affords the corresponding 2-substituted oxazolo[4,5-b]pyridine (B1248351) derivative in high yield. clockss.org Similarly, PPA has been utilized to synthesize various oxazolone compounds. biointerfaceresearch.com
While effective in promoting cyclization, the use of PPA and PPSE is not without its drawbacks. The reactions often require high temperatures, and the viscous nature of PPA can sometimes complicate product isolation. biointerfaceresearch.comresearchgate.net
| Aminopyridinol Derivative | Carboxylic Acid | Cyclizing Agent | Temperature (°C) | Yield (%) | Reference |
| 5-Bromo-3-hydroxy-2-aminopyridine | 4-Cyanobenzoic acid | PPSE | 200 | 93 | clockss.org |
| 5-Bromo-3-hydroxy-2-aminopyridine | (4-piperidinyl)acetic acid | PPA | Not specified | 70 | clockss.org |
| 5-Bromo-3-hydroxy-2-aminopyridine | (4-piperidinyl)propanoic acid | PPA | Not specified | 71 | clockss.org |
Contemporary and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. nih.govmdpi.comijpsjournal.com This paradigm shift is also reflected in the synthesis of oxazolo[4,5-b]pyridin-2(3H)-one derivatives, with the emergence of microwave-assisted synthesis, click chemistry, and one-pot multicomponent reactions as powerful tools. frontiersin.orgresearchgate.net
Microwave-Assisted Synthetic Strategies
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced product purity. ijpsjournal.comscielo.org.zanih.gov The application of microwave irradiation has been successfully extended to the synthesis of various heterocyclic compounds, including isoxazolo[5,4-b]pyridines. nih.gov
In the synthesis of oxazolo[4,5-b]pyridin-2(3H)-one derivatives, microwave-assisted protocols can facilitate rapid and efficient cyclization reactions. This technique allows for precise temperature control and rapid heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts. mdpi.com The use of microwave irradiation aligns with the principles of green chemistry by reducing energy consumption and reaction times. ijpsjournal.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Derivatization (Click Chemistry)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. organic-chemistry.orgwikipedia.orgbroadpharm.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, enabling the efficient formation of 1,2,3-triazoles. nih.govrsc.org
This powerful tool has been utilized for the derivatization of the oxazolo[4,5-b]pyridin-2(3H)-one scaffold. A notable application involves the synthesis of a novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles. nih.gov This approach involves introducing an azide (B81097) or alkyne functionality onto the core structure, followed by a CuAAC reaction with a complementary reaction partner to generate a library of diverse derivatives. The bioorthogonal nature of this reaction allows for its application in complex chemical environments. interchim.com
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. beilstein-journals.orgnih.govrsc.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com
The principles of MCRs have been applied to the synthesis of related heterocyclic systems, such as isoxazolo[5,4-b]pyridines, through microwave-assisted one-pot tandem reactions in water, highlighting a green and efficient synthetic route. nih.gov The development of one-pot syntheses for pyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones further demonstrates the power of this approach. beilstein-journals.orgnih.gov The adaptation of such strategies for the direct synthesis of 6-Aminooxazolo[4,5-b]pyridin-2(3H)-one and its derivatives holds significant promise for streamlining their production.
Strategic Functionalization and Derivatization of the Oxazolo[4,5-B]pyridinone System
The oxazolo[4,5-b]pyridin-2(3H)-one scaffold is a privileged heterocyclic system that has garnered significant interest due to its presence in various biologically active compounds. dmed.org.ua The versatility of this core structure lies in its multiple reactive sites, which permit a wide range of modifications and the development of diverse libraries of polyfunctional analogs. dmed.org.ua Advanced synthetic strategies focus on the precise functionalization of this scaffold to explore structure-activity relationships (SAR) and optimize pharmacological properties. These methodologies include the introduction of various substituents, regioselective modifications of the constituent rings, and the incorporation of linkers and complex side chains.
The introduction of aminoalkyl, aryl, and heteroaryl groups onto the oxazolo[4,5-b]pyridinone core is a key strategy for modulating the molecule's physicochemical and biological properties. A common synthetic approach involves the condensation of a substituted 2-amino-3-hydroxypyridine with various carboxylic acids or their derivatives. clockss.orgresearchgate.net For instance, heating 2-amino-5-bromo-3-hydroxypyridine with acids such as 4-cyanobenzoic acid or (4-piperidinyl)acetic acid in the presence of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) yields the corresponding 2-aryl and 2-aminoalkyl substituted oxazolo[4,5-b]pyridine derivatives. clockss.orgresearchgate.net This method allows for the direct incorporation of a wide array of functional groups.
Aryl moieties are frequently introduced at the 2-position of the oxazole ring. The synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines has been described as a route to nonacidic anti-inflammatory agents. nih.gov This is typically achieved through the one-pot reaction of 2-amino-3-hydroxypyridine with various substituted benzoic acids. researchgate.net
The incorporation of heteroaryl moieties has been successfully accomplished using modern synthetic techniques like click chemistry. A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles was synthesized via this approach, demonstrating a versatile method for attaching complex heterocyclic side chains. nih.gov Furthermore, linking pharmacologically favorable heteroaryl groups, such as isoxazoles, to the core structure is a recognized strategy in the design of new therapeutic agents. mdpi.com
| Moiety Type | Synthetic Method | Starting Materials | Example Moiety |
| Aryl | Condensation Reaction | 2-Amino-3-hydroxypyridine, Substituted Benzoic Acid | 2-(4-cyanophenyl) |
| Aminoalkyl | Condensation Reaction | 2-Amino-3-hydroxypyridine, (4-piperidinyl)propanoic acid | 2-(piperidin-4-ylethyl) |
| Heteroaryl | Click Chemistry (CuAAC) | N-propargyl oxazolo[4,5-b]pyridin-2-one, Organic azide | 1,2,3-Triazole |
| Heteroaryl | Multi-step synthesis | 5-Aminooxazole-4-carbonitrile | Isoxazole |
Achieving regioselectivity is crucial for the systematic exploration of the oxazolo[4,5-b]pyridinone scaffold. Synthetic strategies often rely on two main approaches: the annulation of a pyridine (B92270) ring onto a pre-functionalized isoxazole or oxazole core, or the closure of the oxazole ring using a functionalized pyridine derivative. researchgate.netbohrium.com This allows for the predetermined placement of substituents on either of the heterocyclic rings.
For specific modification of the pyridine ring, halogenation serves as a powerful tool. The halogenation of related heterocyclic systems like imidazo[4,5-b]pyridin-2-one has demonstrated that reaction conditions can direct the position of the incoming halogen. researchgate.net For example, iodination with iodine monochloride (ICl) can lead to selective substitution at the 6-position, while chlorination or bromination may result in 5,6-dihalo derivatives. researchgate.net Such halogenated intermediates are invaluable for subsequent functionalization through cross-coupling reactions.
Another strategy for regioselective functionalization involves metalation-trapping sequences, which often employ directing groups to guide the reaction to a specific position, such as C-4 of the pyridine ring. nih.gov The synthesis can also commence from an already substituted pyridine, such as 2-amino-5-bromo-3-hydroxypyridine. clockss.org The bromine atom at the 5-position (which corresponds to the 6-position of the resulting oxazolo[4,5-b]pyridinone system) acts as a synthetic handle for regioselective modifications, such as the Heck reaction. clockss.org
A cornerstone of advanced derivatization is the two-step sequence of halogenation followed by a palladium-catalyzed cross-coupling reaction. This enables the formation of new carbon-carbon bonds on the pyridine portion of the scaffold. The compound 6-Bromo researchgate.netbeilstein-journals.orgoxazolo[4,5-b]pyridin-2(3H)-one is a key intermediate for this purpose. fishersci.com Bromination of the parent oxazolo[4,5-b]pyridin-2-one can be achieved using bromine in a solvent like dimethylformamide. google.com
The Mizoroki-Heck reaction is a prominent cross-coupling method used to react these halogenated intermediates with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. organic-chemistry.orgwikipedia.org This reaction has been successfully applied to the oxazolo[4,5-b]pyridine system to introduce side chains containing carboxylic acid functionalities. clockss.orgresearchgate.net For example, the reaction between a 6-bromo-oxazolo[4,5-b]pyridine derivative and methyl acrylate, catalyzed by palladium acetate, introduces an acrylate chain onto the pyridine ring. clockss.org This reaction is valued for its reliability and tolerance of various functional groups. nih.gov
| Reaction | Substrates | Catalyst/Reagents | Product | Yield | Reference |
| Heck Reaction | 6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine, Methyl acrylate | Palladium acetate (1%), Tri-o-tolylphosphine, DMF | Methyl (E)-3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl)acrylate | 74% | clockss.org |
To fully explore the chemical space around the oxazolo[4,5-b]pyridinone core, chemists incorporate a wide variety of linkers and side chains. This allows for the optimization of properties such as solubility, binding affinity, and metabolic stability. The presence of multiple reactive sites on the scaffold facilitates this exploration. dmed.org.ua
One innovative method involves the reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids (e.g., succinic or glutaric anhydride). researchgate.net This one-step reaction leads to the formation of oxazolo[5,4-b]pyridine derivatives that feature an aliphatic carboxylic acid group, which acts as a linker for further conjugation. researchgate.net Similarly, the introduction of aliphatic amino chains at various positions on the core scaffold is a common strategy to probe interactions with biological targets. mdpi.com
The synthesis of side chains can also be a multi-step process. For instance, after a Heck reaction introduces an acrylate group, the double bond can be reduced via hydrogenation, and a cyano group on another part of the molecule can be subsequently reduced to a primary amine, thereby building a more complex side chain in a stepwise manner. clockss.org Modern methods like click chemistry have also been employed to attach elaborate 1,2,3-triazole-containing side chains to the oxazolopyridinone core, highlighting the modularity of this approach for scaffold exploration. nih.gov
Reactivity and Advanced Chemical Properties of the Oxazolo 4,5 B Pyridinone System
Chemical Reactivity Patterns of the Fused Heterocyclic Rings
The reactivity of the 6-Aminooxazolo[4,5-b]pyridin-2(3H)-one system is a nuanced subject, balancing the electron-donating nature of the amino group against the inherent electron-withdrawing characteristics of the pyridine (B92270) nitrogen and the oxazolone (B7731731) moiety.
The pyridine ring, in its unsubstituted form, is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. youtube.comquimicaorganica.org This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation significantly more challenging compared to benzene and often requires harsh reaction conditions. quimicaorganica.orgrsc.org The substitution that does occur is typically directed to the meta-position (C-3 and C-5) relative to the ring nitrogen. youtube.com
However, the presence of the powerful electron-donating amino (-NH2) group at the 6-position profoundly influences this reactivity. The amino group is a strong activating group for EAS, directing incoming electrophiles to the ortho and para positions relative to itself. byjus.com In the case of this compound, the positions ortho to the amino group are C-5 and C-7. Due to the fusion of the oxazole ring, the C-7 position is part of the heterocyclic ring junction. Therefore, electrophilic attack would be anticipated to occur preferentially at the C-5 position. The activating effect of the amino group is expected to overcome the deactivating nature of the pyridine nitrogen, making the pyridine moiety more susceptible to electrophilic attack than unsubstituted pyridine.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of Pyridine Nitrogen | Influence of Amino Group | Predicted Outcome |
|---|---|---|---|
| C-5 | Meta-directing (less deactivated) | Ortho-directing (activated) | Most likely site of substitution |
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally more facile than on benzene rings, particularly at the ortho and para positions relative to the ring nitrogen, especially if a good leaving group is present. The electron-withdrawing nature of the nitrogen atom stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. youtube.com
In this compound, the presence of a good leaving group, such as a halogen, at the C-5 or C-7 positions would render the molecule susceptible to nucleophilic attack. The electron-withdrawing character of both the pyridine nitrogen and the adjacent oxazolone ring would further facilitate this reaction. Strong nucleophiles, such as alkoxides, amides, or thiolates, would be expected to displace a suitable leaving group. youtube.com The reaction typically proceeds via an addition-elimination mechanism. youtube.com The presence of strongly electron-withdrawing groups activates the ring towards SNAr reactions. youtube.com
Acid-Base Equilibria and Protonation Site Investigations
The structure of this compound contains several sites that can participate in acid-base equilibria: the basic amino group, the pyridine ring nitrogen, and the potentially acidic N-H proton of the oxazolone ring.
Amino acids, which also contain both acidic and basic functional groups, exist as zwitterions at a specific pH known as the isoelectric point (pI). libretexts.orgslideshare.net Similarly, this compound can exist in various protonated and deprotonated forms depending on the pH of the solution. pearson.comyoutube.com
Protonation: In acidic conditions, protonation is likely to occur at the most basic site. The pyridine nitrogen and the exocyclic amino group are the primary candidates. The lone pair of the amino group is involved in resonance with the aromatic ring, which reduces its basicity compared to an aliphatic amine. The pyridine nitrogen, however, is also basic. The specific site of protonation would depend on the relative pKa values of the conjugate acids.
Deprotonation: In basic conditions, the proton on the nitrogen of the oxazolone ring (at position 3) can be removed. The resulting anion would be stabilized by resonance, with the negative charge delocalized over the N-C=O system.
Table 2: Potential Acid-Base Equilibria
| Site | Reaction | Condition |
|---|---|---|
| Pyridine Nitrogen | Protonation | Acidic |
| Amino Group | Protonation | Acidic |
Tautomerism and Isomerism in the this compound Scaffold
Tautomerism is a significant feature of many heterocyclic compounds, and this compound is expected to exhibit this phenomenon. The two primary forms of tautomerism to consider are amino-imino and keto-enol (or amide-imidol) tautomerism.
Amino-Imino Tautomerism: The 6-amino group can exist in equilibrium with its imino tautomer. While the amino form is typically predominant for most amino-substituted heterocycles, the relative stability can be influenced by solvent and electronic effects. researchgate.net
Amide-Imidol Tautomerism: The oxazolone ring contains an amide linkage (-NH-C=O) which can tautomerize to the imidol form (-N=C-OH). This would result in the formation of 6-Amino-2-hydroxyoxazolo[4,5-b]pyridine. The keto form is generally more stable for simple amides, but the aromaticity of the fused ring system could influence this equilibrium.
The relative stabilities of these tautomers can be affected by factors such as solvent polarity and the potential for intramolecular and intermolecular hydrogen bonding. rsc.org Computational studies on similar systems, like aminopurines, have shown that both substituent and solvent effects can influence tautomeric preferences. nih.gov
Reaction Mechanisms of Key Transformations
The mechanisms of the key transformations involving the this compound scaffold are rooted in the fundamental principles of organic chemistry.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The attack of an electrophile on the electron-rich pyridine ring is the rate-determining step. The stability of this intermediate dictates the regioselectivity. The positive charge of the intermediate will be more favorably delocalized when the substitution occurs at the C-5 position, due to the directing effect of the amino group.
Nucleophilic Aromatic Substitution: As previously mentioned, the SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a Meisenheimer complex. youtube.com This intermediate is anionic and its stability is crucial for the reaction to proceed. The electron-withdrawing nature of the pyridine nitrogen and the oxazolone ring helps to stabilize this intermediate through resonance. The subsequent loss of the leaving group restores the aromaticity of the ring. In the absence of strongly activating groups, an alternative elimination-addition mechanism involving a benzyne-like intermediate might be possible under very strong basic conditions. youtube.comyoutube.com
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Oxazolo[4,5-B]pyridinone Architectures with Tuned Biological Specificity
Future research is centered on the rational design and synthesis of novel oxazolo[4,5-b]pyridinone derivatives to achieve greater biological specificity and improved therapeutic profiles. The core scaffold is a versatile building block for creating diverse molecular architectures through various synthetic strategies. chemimpex.com For instance, the "click chemistry" approach has been successfully used to synthesize a novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, demonstrating a modern and efficient method for library generation. nih.gov
The development of advanced architectures involves strategic functionalization at various positions of the fused heterocyclic ring system. dmed.org.ua By introducing different substituents, researchers can fine-tune the molecule's physicochemical properties to optimize interactions with specific biological targets. Studies have shown that creating derivatives such as 2-(substituted phenyl)oxazolo[4,5-b]pyridines can yield compounds with significant anti-inflammatory and analgesic activity, comparable to established drugs but potentially without the gastrointestinal side effects associated with acidic anti-inflammatory agents. nih.gov The goal is to modulate the activity of these compounds toward specific enzymes or receptors, thereby enhancing their efficacy while minimizing off-target effects. This structure-activity relationship (SAR) analysis is crucial for guiding the synthesis of next-generation compounds with precisely tuned biological functions. nih.govnih.gov
Exploration of Emerging Therapeutic Applications and Target Identification
The inherent biological activity of the oxazolo[4,5-b]pyridine (B1248351) core has led to its exploration across a wide spectrum of therapeutic areas. researchgate.net Research has identified derivatives of this scaffold as potent and novel small molecule activators of SIRT1, an NAD+-dependent protein deacetylase involved in metabolic regulation, making them promising candidates for conditions related to insulin resistance. nih.gov
Emerging therapeutic applications for oxazolo[4,5-b]pyridinone derivatives include:
Anti-inflammatory Agents: Certain derivatives have demonstrated significant anti-inflammatory potential. nih.gov For example, novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles have been identified as potent inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme in inflammatory pathways. nih.gov These compounds were shown to substantially inhibit pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. nih.gov
Anticancer Agents: The structural similarity of the oxazolo[4,5-b]pyrimidine pharmacophore to purine bases makes it an important moiety in oncology. mdpi.commdpi.com Derivatives have been investigated as inhibitors of RAF (e.g., B-RAF) activity and receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation. google.com Studies have evaluated their cytotoxic activity against various human cancer cell lines, including breast, colon, and lung cancer. mdpi.comrsc.org
Antibacterial Agents: Oxazolo[4,5-b]pyridine analogues have shown notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov
Target identification is a critical component of this research. Molecular docking studies have been employed to elucidate the binding interactions of these compounds with specific targets, such as cyclooxygenase-1 and vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comresearchgate.net This computational approach helps to validate the mechanism of action and guide further optimization of the molecular structure. researchgate.net
Integration of High-Throughput Synthesis and Screening with Computational Design in Oxazolo[4,5-B]pyridinone Research
To accelerate the discovery of new therapeutic leads from the oxazolo[4,5-b]pyridinone class, future efforts will increasingly rely on the integration of advanced technologies. The combination of high-throughput synthesis, high-throughput screening (HTS), and computational design creates a powerful synergy for drug discovery.
Modern synthetic methodologies, including one-pot multicomponent reactions and click chemistry, are amenable to the rapid generation of large libraries of diverse oxazolo[4,5-b]pyridinone derivatives. nih.govresearchgate.net These libraries can then be subjected to HTS assays to quickly identify compounds with desired biological activities against specific targets.
Computational design plays a pivotal role throughout this process. In silico tools are used to design focused libraries, prioritizing molecules with the highest probability of being active and possessing favorable drug-like properties (ADME - absorption, distribution, metabolism, and excretion). mdpi.com Molecular docking and network pharmacology are used to predict and identify potential biological targets, rationalizing the activity of hit compounds and suggesting pathways for further investigation. researchgate.netmdpi.com This integrated approach, moving from computational prediction to chemical synthesis and biological validation, streamlines the drug discovery pipeline, making the process more efficient and cost-effective for developing novel oxazolo[4,5-b]pyridinone-based therapies. mdpi.comresearchgate.net
Q & A
Q. How can researchers navigate patent landscapes for novel applications of this scaffold?
- Methodological Answer: Focus on claims covering substitution patterns (e.g., 6-amino group modifications) or therapeutic targets (e.g., CNS receptors). Avoid infringing patents on imidazo[4,5-b]pyridin-2(3H)-one derivatives by altering core heteroatoms or regiochemistry. Cross-reference chemical databases for prior art .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Q. How can researchers troubleshoot low yields in large-scale synthesis?
- Methodological Answer: Optimize heat/mass transfer using flow chemistry or microwave-assisted synthesis. Scale-down experiments identify critical parameters (e.g., mixing efficiency). For purification challenges, switch from column chromatography to crystallization using solvent mixtures (e.g., ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
